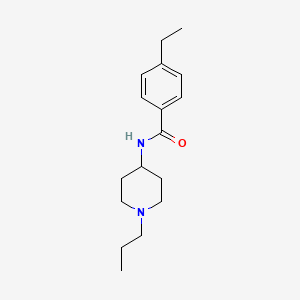![molecular formula C19H26N2O2 B4680109 1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4680109.png)
1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone
Overview
Description
1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. DMPP is a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mechanism of Action
1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have a variety of effects on cognitive function, memory, and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholine levels in the nervous system, this compound has been shown to increase the release of other neurotransmitters, such as dopamine and serotonin. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in the nervous system. However, its potency can also be a limitation, as it can lead to non-specific effects and off-target effects. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound's ability to increase acetylcholine levels in the nervous system could make it a valuable treatment option for these disorders. Another area of interest is its potential as a tool for studying the effects of acetylcholine on other physiological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the long-term effects of this compound and its potential side effects.
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone has been used extensively in scientific research, particularly in the field of neuroscience. Its potent inhibition of acetylcholinesterase has made it a valuable tool for studying the role of acetylcholine in the nervous system. This compound has been used to investigate the mechanisms of action of acetylcholine receptors and to study the effects of acetylcholine on cognitive function, memory, and learning.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-7-8-17(14(2)10-13)21-12-16(11-18(21)22)19(23)20-9-5-4-6-15(20)3/h7-8,10,15-16H,4-6,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGVRQAFOOOEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(3,4-dimethoxyphenyl)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680031.png)

![N-(2-bromophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4680051.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680059.png)
![4-[(2-fluorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4680067.png)
![4-chloro-N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4680073.png)
![methyl 5-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4680077.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4680080.png)
![2-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4680091.png)
![3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide](/img/structure/B4680103.png)


![ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4680129.png)
